REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=O)[CH3:11])[CH:5]=[CH:6][C:7]=1[CH3:8].Br[C:14]1[CH:19]=[CH:18][C:17]([C:20]2[CH:25]=CC=[CH:22][CH:21]=2)=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>CCCCCCCCCCCCC.O>[CH3:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:11]=[CH:25][C:20]([C:17]3[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=3)=[CH:21][CH:22]=2)[CH:5]=[CH:6][C:7]=1[CH3:8] |f:2.3.4,5.6|
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Name
|
|
Quantity
|
166.48 g
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Type
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reactant
|
Smiles
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CC=1C=C(C=CC1C)NC(C)=O
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Name
|
|
Quantity
|
233.1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C1=CC=CC=C1
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Name
|
cupric sulfate pentahydrate
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Quantity
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7.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
165.86 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
amide
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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|
Name
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Quantity
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20 mL
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Type
|
solvent
|
Smiles
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CCCCCCCCCCCCC
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Name
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|
Quantity
|
165.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
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denatured alcohol
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
230 °C
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Type
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CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 1 liter round bottomed flask equipped with a mechanical stirrer
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Type
|
CUSTOM
|
Details
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fitted with a Dean-Stark trap under a reflux condenser
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Type
|
CUSTOM
|
Details
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The resulting reaction mixture
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Type
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TEMPERATURE
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Details
|
to cool to 80° C.
|
Type
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TEMPERATURE
|
Details
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to reflux for 3 hours
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature, about 25° C.
|
Type
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CUSTOM
|
Details
|
precipitation
|
Type
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FILTRATION
|
Details
|
The intermediate product was filtered
|
Type
|
WASH
|
Details
|
washed liberally with deionized water
|
Type
|
CUSTOM
|
Details
|
water was removed by azeotropic distillation
|
Type
|
ADDITION
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Details
|
by adding 45 grams of Alcoa CG-20 alumina
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Type
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TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The intermediate product was then recrystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
was isolated by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
An off-white powder of weight 202.2 grams (74 percent) resulted, suitable for use in the following Example II reaction
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=CC1C)NC1=CC=C(C=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |